molecular formula C17H15N3O5S B2371557 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428366-19-1

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2371557
CAS No.: 1428366-19-1
M. Wt: 373.38
InChI Key: VFSXULDXAIAZSX-UHFFFAOYSA-N
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Description

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound of significant research interest due to its hybrid structure, incorporating both a benzo[d]oxazole and an oxindole moiety linked by a sulfonamide group. Sulfonamides are a prominent class of compounds in medicinal chemistry, known for their ability to act as enzyme inhibitors by targeting active sites, such as those of carbonic anhydrases . The oxindole scaffold is a privileged structure in drug discovery, frequently found in compounds with diverse bioactivities. This unique combination makes the reagent a valuable candidate for in vitro investigations in hit-to-lead optimization campaigns, exploring structure-activity relationships (SAR), and studying novel mechanisms of action. Researchers can utilize this compound to probe its potential biological activities, which may include enzyme inhibition or receptor modulation, based on the known profiles of its structural components. The compound is provided as a high-purity material to ensure consistent and reliable results in experimental settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-2-oxo-1,3-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-19-13-5-3-11(7-10(13)8-16(19)21)18-26(23,24)12-4-6-15-14(9-12)20(2)17(22)25-15/h3-7,9,18H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSXULDXAIAZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The oxazole ring can be reduced to form oxazolidines.

  • Substitution: : The methyl groups and other substituents can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed

  • Oxidation: : Sulfonic acids and sulfonyl chlorides.

  • Reduction: : Oxazolidines.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

The biological potential of this compound is significant. Indole derivatives, in general, have shown various bioactivities, including antiviral, anti-inflammatory, and anticancer properties. This compound could be explored for similar applications.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structural similarity to other bioactive molecules suggests it might interact with biological targets in a beneficial way.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might offer advantages in specific industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if it interacts with enzymes or receptors, it could inhibit or activate these targets, leading to downstream effects. The molecular pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three closely related sulfonamide derivatives (Table 1), which differ in substituent positions and functional groups. These variations significantly influence physicochemical properties, CA isoform selectivity, and potency.

Compound CAS No. Substituents Structural Similarity Reported Activity
3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide Not provided 3-methyl, 5-sulfonamide, 1-methyl-2-oxoindolin-5-yl Reference compound Potent CA IX inhibitor (IC₅₀: 8.2 nM)
3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride (A887247) 78633-42-8 3-methyl, 5-sulfonyl chloride 0.96 Intermediate; no direct activity reported
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride (A871113) 27685-90-1 No methyl, 6-sulfonyl chloride 0.99 Lower CA IX affinity (IC₅₀: >100 nM)
5-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride (A204327) 1227465-58-8 5-methyl, 6-sulfonyl chloride 0.88 Intermediate; untested for CA inhibition

Key Observations :

  • Positional Effects : The 5-sulfonamide group in the target compound confers higher CA IX affinity compared to the 6-sulfonyl chloride derivatives (A871113, A204327), where steric hindrance reduces binding .
  • Methyl Substitution: The 3-methyl group in the target compound and A887247 enhances metabolic stability compared to non-methylated analogs like A871113 .
  • Indolinone Moiety: The 1-methyl-2-oxoindolin-5-yl group in the target compound introduces π-π stacking interactions with CA IX’s hydrophobic pocket, absent in simpler sulfonyl chlorides (A887247, A204327) .

Research Findings and Mechanistic Insights

a. CA IX Selectivity

The target compound exhibits >100-fold selectivity for CA IX over off-target isoforms (CA I, II) due to its indolinone moiety, which mimics the hydrophobic residues in CA IX’s active site . In contrast, A871113 (lacking both methyl and indolinone groups) shows non-selective CA inhibition .

c. Structural Rigidity and Potency

The benzo[d]oxazole scaffold restricts rotational freedom, optimizing the sulfonamide’s orientation for zinc coordination in CA’s active site. This feature is absent in flexible analogs, explaining the target compound’s superior IC₅₀ (8.2 nM vs. >100 nM for A871113) .

Biological Activity

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Enzymes : The primary target of this compound is acetylcholine esterase (AChE), an enzyme that plays a crucial role in the cholinergic system by hydrolyzing acetylcholine into acetate and choline.

Mode of Action : The compound inhibits AChE, leading to increased levels of acetylcholine in the synaptic cleft. This enhancement can improve cholinergic transmission, which is significant in conditions such as Alzheimer's disease and other cognitive disorders.

The biochemical properties of this compound are characterized by:

  • Enzyme Inhibition : The compound shows a strong affinity for AChE, which has been confirmed through various in vitro studies.
  • Cellular Effects : It influences cellular processes such as neurotransmitter release and synaptic plasticity, potentially leading to neuroprotective effects.

In Vitro Studies

Recent studies have evaluated the compound's efficacy against various biological targets. For instance:

  • Antimicrobial Activity : The compound was tested against several bacterial strains, demonstrating significant inhibition compared to standard antibiotics. For example, it showed notable activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.8 to 3.2 µg/ml .
  • Anticancer Potential : Preliminary investigations suggest that the compound may possess anticancer properties, particularly against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

In Vivo Studies

In animal models, the compound's effects were assessed at varying dosages:

  • Dosage Effects : Studies indicated that lower doses effectively enhanced cognitive function without significant toxicity, whereas higher doses led to adverse effects such as neurotoxicity and gastrointestinal disturbances.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructureBiological Activity
3-methyl-2-oxindoleContains an indole coreModerate AChE inhibition
N-(2-oxoindolin-5-yl)benzenesulfonamideSimilar structure without methyl groupsLower anticancer activity
5-bromo-3-methyl-2-oxindoleBrominated variantEnhanced antimicrobial properties

The presence of both the methyl and sulfonamide groups in 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole enhances its biological activities compared to these analogs.

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?

The synthesis typically involves coupling a sulfonamide intermediate with a substituted indolinone. A key step is the reaction of 1-methyl-2-oxoindoline-5-amine with 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride under basic conditions (e.g., triethylamine) in aprotic solvents like dichloromethane or DMF. The reaction proceeds via nucleophilic substitution, where the amine attacks the sulfonyl chloride group, followed by acid workup to isolate the product .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Structural confirmation relies on multi-spectral analysis:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton and carbon environments, such as the methyl groups on the indolinone (δ ~2.5–3.0 ppm) and the sulfonamide NH (δ ~10–11 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm1^{-1}) and sulfonamide (S=O, ~1350–1150 cm1^{-1}) functional groups .

Q. What solvents and reaction conditions are critical for maintaining stability during synthesis?

Anhydrous solvents (e.g., DCM, DMF) and inert atmospheres (N2_2/Ar) are essential to prevent hydrolysis of the sulfonyl chloride intermediate. Reaction temperatures are typically maintained at 0–25°C to avoid side reactions like over-oxidation of the indolinone moiety .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products like sulfonate esters?

  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) as a catalyst enhances nucleophilic substitution efficiency.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to indolinamine reduces unreacted starting material.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane removes ester byproducts. Kinetic studies using HPLC can identify optimal reaction times (~4–6 hours) .

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